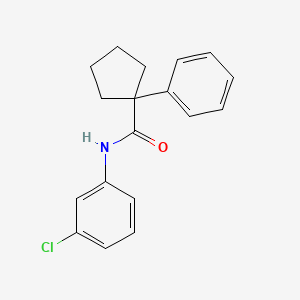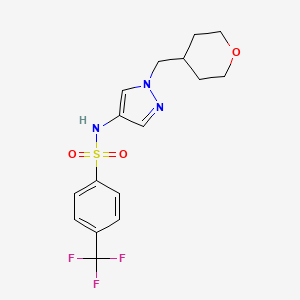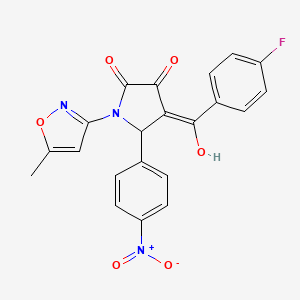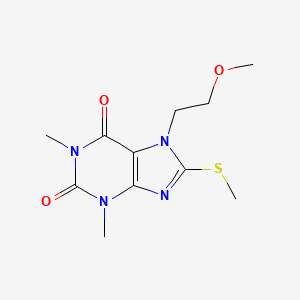
N-(3-chlorophenyl)-1-phenylcyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(3-chlorophenyl)-1-phenylcyclopentane-1-carboxamide” would be a complex organic molecule. It appears to contain a cyclopentane ring (a five-membered carbon ring), attached to which is a carboxamide group (a carbonyl group (C=O) attached to a nitrogen), and two phenyl groups (six-membered carbon rings), one of which is substituted with a chlorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The carboxamide group might be susceptible to hydrolysis, and the aromatic rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Applications De Recherche Scientifique
Fluorescence Quenching Studies
- Research on the fluorescence quenching of carboxamides similar to N-(3-chlorophenyl)-1-phenylcyclopentane-1-carboxamide reveals insights into their interactions with other chemicals, potentially useful in sensor and marker development in biological and environmental monitoring applications (Patil et al., 2013).
Structural and Synthetic Studies
- Studies on the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including structural analysis through X-ray diffraction, contribute to the development of new compounds with potential applications in pharmaceuticals and materials science (Özer et al., 2009).
Hydrogen Bonding Patterns
- Investigations into the hydrogen bonding patterns of 1-arylcycloalkanecarboxamides provide insights into the molecular structures and interactions of these compounds, which are critical for designing drugs and materials with specific properties (Lemmerer & Michael, 2008).
Synthesis and Antipathogenic Activity
- The synthesis and antipathogenic activity studies of thiourea derivatives demonstrate the potential of carboxamide compounds in developing new antimicrobial agents, highlighting their importance in medical chemistry and pharmaceutical research (Limban, Marutescu, & Chifiriuc, 2011).
Molecular Modeling and Drug Development
- Synthesis and cannabinoid receptor affinity studies, including molecular modeling of related carboxamides, provide valuable information for the development of new therapeutic agents targeting specific receptors, illustrating the compound's relevance in drug discovery processes (Silvestri et al., 2008).
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as quinoline derivatives, have been shown to inhibit tyrosine kinases , topoisomerase , tubulin polymerization , and DHODH kinase . These targets play crucial roles in cellular processes such as signal transduction, DNA replication, cell division, and pyrimidine synthesis, respectively.
Mode of Action
Based on the antioxidant action mechanism of related compounds, it can be inferred that this compound may interact with its targets to inhibit their function, leading to changes in cellular processes . For instance, it may prevent the oxidation of other molecules within the cell, thereby protecting the cell from damage caused by reactive oxygen species .
Biochemical Pathways
Related compounds have been found to impact the hif-1 signaling pathway . This pathway plays a key role in cellular responses to hypoxia, and its inhibition can affect downstream NFKB, MAPK, mTOR, and PI3K-Akt signaling cascades .
Pharmacokinetics
The metabolism of similar compounds has been studied in animal models . These studies often involve the use of high-performance liquid chromatography (HPLC) to investigate the in vivo metabolism of the compound .
Result of Action
Related compounds have been found to exhibit antioxidant action, effectively inhibiting the oxidation of other molecules within the cell . This can protect the cell from damage caused by reactive oxygen species, which are often implicated in various physiological processes and diseases .
Action Environment
It’s worth noting that similar compounds, such as chlorpropham, have been used as plant growth regulators and potato sprout suppressants during long-term storage . This suggests that the action of such compounds can be influenced by environmental conditions such as temperature and humidity .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c19-15-9-6-10-16(13-15)20-17(21)18(11-4-5-12-18)14-7-2-1-3-8-14/h1-3,6-10,13H,4-5,11-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWCLVZFILNGCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[[5-[(3-fluorophenyl)methylsulfanyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2840558.png)
![Methyl 4'-nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B2840560.png)

![Ethyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate](/img/structure/B2840565.png)


![2-[2-(2,4-Dichloro-5-prop-2-ynoxyanilino)-2-oxoethyl]sulfanylacetic acid](/img/structure/B2840568.png)


![N-(cyclohexylmethyl)-5-({4-[(3-methylbenzoyl)amino]phenoxy}methyl)isoxazole-3-carboxamide](/img/structure/B2840576.png)

![N,N-dimethyl-2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide](/img/structure/B2840578.png)
![3-[(3-Bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2840579.png)
